2,8-Dichloroquinazolin-4(3H)-one

Medicinal Chemistry Drug Design Physicochemical Profiling

2,8-Dichloroquinazolin-4(3H)-one (CAS 62484-39-3) is a heterocyclic quinazolinone building block characterized by chlorine atoms at the 2- and 8-positions of the fused pyrimidine–benzene scaffold. With a molecular weight of 215.04 g/mol, a calculated XLogP3 of 2.4, and a topological polar surface area (TPSA) of 41.5 Ų, this compound serves as a versatile intermediate in medicinal chemistry.

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
CAS No. 62484-39-3
Cat. No. B1461071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dichloroquinazolin-4(3H)-one
CAS62484-39-3
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(NC2=O)Cl
InChIInChI=1S/C8H4Cl2N2O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H,11,12,13)
InChIKeyKZOUNLZLYUDZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dichloroquinazolin-4(3H)-one (CAS 62484-39-3): Core Properties and Industrial Relevance for Procurement


2,8-Dichloroquinazolin-4(3H)-one (CAS 62484-39-3) is a heterocyclic quinazolinone building block characterized by chlorine atoms at the 2- and 8-positions of the fused pyrimidine–benzene scaffold . With a molecular weight of 215.04 g/mol, a calculated XLogP3 of 2.4, and a topological polar surface area (TPSA) of 41.5 Ų, this compound serves as a versatile intermediate in medicinal chemistry . It is a documented precursor in the synthesis of the FDA-approved dipeptidyl peptidase IV (DPP-4) inhibitor alogliptin and has been employed in the preparation of potent CXCR2 antagonists . The specific 2,8-dichloro substitution confers a unique reactivity profile, making it a strategically important procurement candidate for drug discovery programs targeting metabolic and inflammatory diseases.

2,8-Dichloroquinazolin-4(3H)-one Procurement: Why Isomeric Dichloroquinazolinones Are Not Interchangeable


Although several dichloroquinazolinone isomers share the identical molecular formula (C8H4Cl2N2O) and molecular weight, their substitution patterns dictate profoundly different reactivity, synthetic utility, and downstream applicability . The 2,8-dichloro arrangement places one chlorine on the electron-deficient pyrimidine ring (C-2) and the other on the electron-rich benzene ring (C-8), creating orthogonal reactive handles for sequential functionalization . In contrast, the 2,4-dichloro isomer concentrates both leaving groups on the pyrimidine ring, leading to regioselective substitution at C-4, while 6,8- or 2,6-dichloro isomers lack the specific reactivity profile required for established synthetic routes to clinically validated targets such as alogliptin . The inability to substitute one dichloroquinazolinone isomer for another without extensive re-optimization of synthetic pathways makes unambiguous procurement of the correct regioisomer essential for reproducible research and scale-up.

2,8-Dichloroquinazolin-4(3H)-one: Quantitative Differentiation Evidence Versus Closest Analogs


Physicochemical Property Differentiation: 2,8-Dichloro vs. Unsubstituted Quinazolin-4(3H)-one

The introduction of chlorine atoms at the 2- and 8-positions significantly alters the physicochemical profile compared to the unsubstituted quinazolin-4(3H)-one scaffold . The target compound exhibits a calculated LogP of 3.23 and a polar surface area of 46 Ų, whereas the parent quinazolin-4(3H)-one has a markedly lower LogP (approximately 0.8) and a smaller TPSA, reflecting increased lipophilicity and altered hydrogen-bonding capacity driven by the dual chloro substituents . This shift in physicochemical properties directly impacts membrane permeability and metabolic stability in downstream drug candidates.

Medicinal Chemistry Drug Design Physicochemical Profiling

Synthetic Utility Differentiation: Proven Intermediate for FDA-Approved Alogliptin vs. Other Dichloroquinazolinone Isomers

2,8-Dichloroquinazolin-4(3H)-one is a documented key intermediate in the multi-step synthesis of alogliptin (SYR-322), an FDA-approved DPP-4 inhibitor that exhibits an IC50 of <10 nM and >10,000-fold selectivity over DPP-8 and DPP-9 . The alogliptin discovery program, published in the Journal of Medicinal Chemistry, explicitly describes the optimization of quinazolinone-based DPP-4 inhibitors starting from this scaffold . In contrast, other dichloroquinazolinone isomers such as 2,6-dichloro (CAS 20197-87-9), 2,7-dichloro (CAS 20197-96-0), and 6,8-dichloro (CAS 6952-11-0) are not reported as intermediates for any FDA-approved drug, limiting their translational value .

Process Chemistry Drug Synthesis DPP-4 Inhibitors

Dual-Target Scaffold Versatility: CXCR2 Antagonist and DPP-4 Inhibitor Precursor Compared to Single-Application Isomers

The 2,8-dichloro substitution pattern uniquely positions this scaffold for derivatization into two pharmacologically distinct target classes: CXCR2 chemokine receptor antagonists and DPP-4 inhibitors . BindingDB data confirm that elaborated derivatives of this scaffold demonstrate antagonist activity against human recombinant CXCR2 receptor (IC50 = 30,000 nM for early leads), while parallel optimization led to alogliptin with DPP-4 IC50 <10 nM . This dual-target versatility is not documented for the 2,6- or 6,8-dichloro isomers, which are not cited as precursors for both target classes .

Inflammation Metabolic Disease Multi-Target Drug Discovery

Optimal Procurement and Application Scenarios for 2,8-Dichloroquinazolin-4(3H)-one Based on Quantitative Evidence


Dipeptidyl Peptidase IV (DPP-4) Inhibitor Drug Discovery and Process Chemistry

The 2,8-dichloro substitution pattern is the established starting point for synthesizing quinazolinone-based DPP-4 inhibitors, most notably alogliptin (IC50 <10 nM, >10,000-fold selectivity over DPP-8/9) . Procurement of this specific isomer eliminates the need for de novo route development, as the synthetic pathway from 2,8-dichloroquinazolin-4(3H)-one to alogliptin analogs is well-precedented in both primary literature and patent filings . For process chemistry groups scaling up gliptin-class candidates, this building block offers a validated entry point with established regulatory documentation.

CXCR2 Chemokine Receptor Antagonist Development for Inflammatory Disease

Derivatives of 2,8-dichloroquinazolin-4(3H)-one have demonstrated antagonist activity at the human CXCR2 receptor, a validated target in inflammatory and autoimmune diseases . The chlorine at C-8 provides a handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, while the C-2 chlorine on the pyrimidine ring can be independently displaced, enabling systematic structure–activity relationship (SAR) exploration . This orthogonal reactivity is essential for generating diverse compound libraries from a single building block.

Building Block for Metal-Catalyzed Cross-Coupling and Sequential Derivatization

The distinct electronic environments of the C-2 (pyrimidine ring) and C-8 (benzene ring) chlorine atoms enable regioselective sequential functionalization strategies that are not feasible with isomers such as 2,4-dichloroquinazoline (where both chlorines reside on the pyrimidine ring) . Kinetic studies demonstrate that the benzo-ring chlorine (at positions 8) undergoes displacement at a significantly different rate than pyrimidine-ring chlorines, providing a quantifiable basis for designing stepwise derivatization protocols . This property is critical for medicinal chemistry teams requiring precise control over substitution patterns in lead optimization.

Quote Request

Request a Quote for 2,8-Dichloroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.